1-(furan-2-ylcarbonyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the sulfonamide group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonamide Group: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group may play key roles in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-CARBONYL)-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- N-(4-SULFAMOYL)PHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the furan ring and the sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H27N3O6S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O6S/c1-29-14-3-11-22-31(27,28)18-7-5-17(6-8-18)23-20(25)16-9-12-24(13-10-16)21(26)19-4-2-15-30-19/h2,4-8,15-16,22H,3,9-14H2,1H3,(H,23,25) |
InChI Key |
FXWGQGZWFLOGRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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